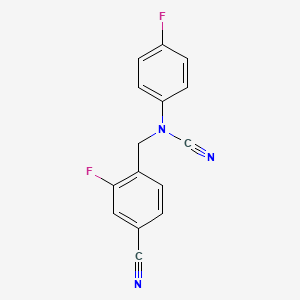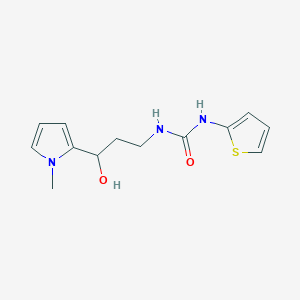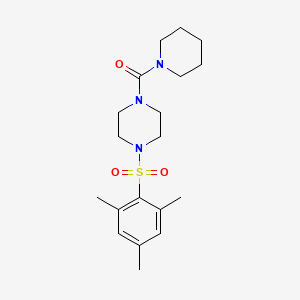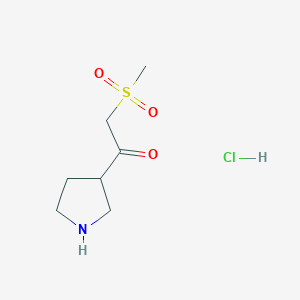
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3S and its molecular weight is 227.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Organocatalysis in Asymmetric Michael Addition
(Singh et al., 2013) described the use of a pyrrolidine-based catalyst, derived from l-proline, in the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes. This catalyst, which bears a sulfoxide moiety, achieved high yields and excellent stereoselectivity without additives.
2. Photoinduced Catalyst-Free Sulfonylation
(Mao et al., 2017) explored a N-radical-initiated cyclization involving sulfonylation of unactivated alkenes with sulfur dioxide insertion under visible light and catalyst-free conditions. This resulted in the formation of sulfonated 3,4-dihydro-2H-pyrroles, illustrating the potential of sulfonylative conditions in synthesis.
3. Palladium-Catalyzed Carbonylative Synthesis
(Veltri et al., 2016) investigated the palladium-catalyzed carbonylative multicomponent synthesis involving benzimidazolium salts and amines under oxidative conditions. This led to the selective formation of functionalized benzimidazothiazoles, demonstrating the utility of such pyrrolidine compounds in complex chemical syntheses.
4. Process Development in Intermediate Synthesis
(Kopach et al., 2010) focused on developing efficient synthetic routes for intermediates used in NK1-II inhibitor manufacturing. They achieved high yields and purity, showcasing the importance of such pyrrolidine derivatives in pharmaceutical intermediate production.
5. Bi-functional Catalyst in Organic Synthesis
(Tamaddon & Azadi, 2018) developed a novel ionic liquid, serving as a bi-functional catalyst, for the synthesis of 2-amino-3-cyanopyridines. This highlights the role of pyrrolidine derivatives in enhancing catalytic efficiency in organic reactions.
6. Identification and Derivatization of Cathinones
(Nycz et al., 2016) identified novel hydrochloride salts of cathinones and examined their properties using various spectroscopic methods. This research underscores the significance of pyrrolidine derivatives in forensic and pharmaceutical analysis.
7. Inhibitors of Blood Platelet Aggregation
(Grisar et al., 1976) discovered compounds that inhibit ADP-induced aggregation of blood platelets, derived from pyrrolidine, highlighting their potential therapeutic applications.
8. Asymmetric Induction in Chemical Reactions
(Campbell & Darwish, 1976) described the Sommelet rearrangement of chiral benzylsulfonium salts, demonstrating the role of pyrrolidine derivatives in achieving asymmetric induction in chemical synthesis.
9. Synthesis of Porphyrins
(Kinoshita et al., 1992) detailed the conversion of pyrrolidine derivatives into porphyrins, indicating their utility in synthesizing complex organic compounds.
Safety and Hazards
The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . The precautionary statements associated with it are P305 + P351 + P338 . It is classified under storage class code 11, which pertains to combustible solids .
Future Directions
The future directions for “2-Methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of novel biologically active compounds . The design of new pyrrolidine compounds with different biological profiles could be guided by understanding the influence of steric factors on biological activity and the structure–activity relationship (SAR) of the studied compounds .
Properties
IUPAC Name |
2-methylsulfonyl-1-pyrrolidin-3-ylethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S.ClH/c1-12(10,11)5-7(9)6-2-3-8-4-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBHDBWZOZGUKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)C1CCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-(indoline-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2482584.png)
![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)



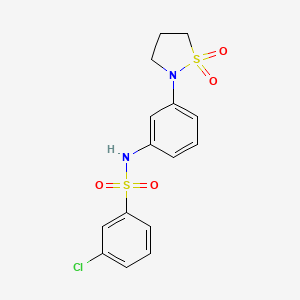
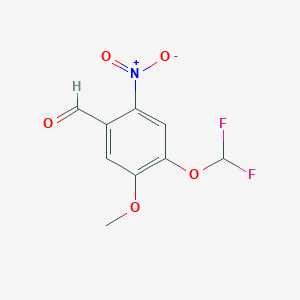
![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2482599.png)
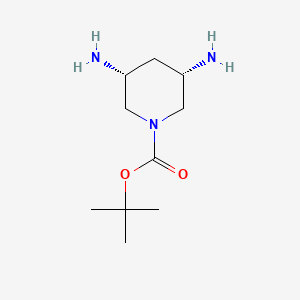
![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2482602.png)
